7-Chlorothieno[3,4-c]pyridine-1,3-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN3S |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
7-chlorothieno[3,4-c]pyridine-1,3-diamine |
InChI |
InChI=1S/C7H6ClN3S/c8-4-2-11-1-3-5(4)7(10)12-6(3)9/h1-2H,9-10H2 |
InChI Key |
SSYIZVCVOUOBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(SC(=C2C=N1)N)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 7 Chlorothieno 3,4 C Pyridine 1,3 Diamine
Strategic Approaches to the Thieno[3,4-c]pyridine (B8695171) Core Structure
The construction of the thieno[3,4-c]pyridine skeleton can be approached via two primary retrosynthetic disconnections: forming the thiophene (B33073) ring onto a pre-existing pyridine (B92270) (annulation) or constructing the pyridine ring onto a thiophene precursor. nih.govresearchgate.net The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Annulation and Cyclization Reactions for Thiophene Ring Formation
Building the thiophene ring onto a pyridine template is a common and versatile strategy. These methods typically involve the cyclization of appropriately substituted pyridine derivatives bearing sulfur-containing functionalities.
One of the classical methods adaptable for this purpose is the Thorpe-Ziegler cyclization . This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile. For the thieno[3,4-c]pyridine system, a plausible precursor would be a 3,4-disubstituted pyridine where one substituent is a cyanomethyl group and the other is a thiomethyl group bearing an electron-withdrawing group, which facilitates the formation of the critical C-C bond of the thiophene ring. nih.gov
Another powerful method is the Gewald aminothiophene synthesis . While typically a three-component reaction starting from a ketone or aldehyde, elemental sulfur, and an activated nitrile, it can be adapted for annulation. rsc.orgresearchgate.net A suitably functionalized 3,4-disubstituted pyridine could serve as the starting ketone, which upon reaction with a cyanomethylene reagent and sulfur, would yield a 1,3-diamino-substituted thieno[3,4-c]pyridine derivative directly.
A summary of representative thiophene ring formation strategies is presented below.
| Reaction Name | Precursor Type | Key Reagents | Description |
| Thorpe-Ziegler Cyclization | 3-Thiomethyl-4-cyanomethyl pyridine derivative | Strong base (e.g., NaH, NaOEt) | Intramolecular condensation of a dinitrile or related activated methylene (B1212753) compound to form an enamine, which cyclizes to build the thiophene ring. nih.gov |
| Gewald Reaction | Functionalized 3,4-dihydropyridin-4-one | Activated nitrile, Elemental Sulfur, Base (e.g., Morpholine) | A multi-component reaction that assembles the aminothiophene ring in a single step from a carbonyl compound. rsc.orgresearchgate.net |
| Fiesselmann Thiophene Synthesis | 3,4-Dicarbonyl pyridine derivative or equivalent | Thioglycolic acid derivatives or P₄S₁₀ | Condensation of a 1,3-dicarbonyl compound with a sulfurizing agent to form the thiophene ring. |
Pyridine Ring Construction Methodologies within Thienopyridine Systems
Alternatively, the pyridine ring can be constructed upon a pre-formed and suitably substituted thiophene. This approach is advantageous when complex thiophene precursors are readily accessible.
The Gould-Jacobs reaction is a well-established method for synthesizing quinolones and can be adapted for pyridone ring formation in thienopyridine systems. nih.govstackexchange.com The synthesis begins with the reaction of a 3-aminothiophene derivative with a malonic acid derivative (e.g., diethyl ethoxymethylenemalonate) to form an intermediate which is then cyclized under thermal conditions to yield a thieno[3,4-c]pyridin-4-one. This pyridone can be a precursor for further functionalization.
The Friedländer annulation offers another route, involving the base- or acid-catalyzed condensation of a 3-amino-4-acylthiophene with a compound containing an activated methylene group (e.g., a ketone or aldehyde). stackexchange.com This reaction directly furnishes the substituted pyridine ring fused to the thiophene.
Transition metal-catalyzed reactions, particularly [2+2+2] cycloadditions , provide a modern and efficient method for constructing pyridine rings. ntu.ac.uk This approach involves the co-cyclotrimerization of a di-alkynylthiophene derivative with a nitrile, catalyzed by metals such as cobalt or rhodium, to assemble the pyridine ring in a single, highly atom-economical step. ntu.ac.uk
| Reaction Name | Precursor Type | Key Reagents | Description |
| Gould-Jacobs Reaction | 3-Aminothiophene derivative | Diethyl ethoxymethylenemalonate (or similar) | Condensation followed by high-temperature cyclization to form a 4-hydroxy-thienopyridine (pyridone) derivative. nih.govstackexchange.com |
| Friedländer Annulation | 3-Amino-4-acylthiophene | Ketone or aldehyde with α-methylene group | Base- or acid-catalyzed condensation to directly form the fused pyridine ring. stackexchange.com |
| [2+2+2] Cycloaddition | 3,4-Di-alkynylthiophene | Nitrile (e.g., acetonitrile) | Transition-metal (e.g., Co, Rh) catalyzed co-cyclotrimerization to construct the pyridine ring. ntu.ac.uk |
Elaboration of the 7-Chlorothieno[3,4-c]pyridine-1,3-diamine Scaffold
Once the core thieno[3,4-c]pyridine ring system is synthesized, the next critical phase is the regioselective introduction of the chloro and diamine functionalities to yield the target compound.
Regioselective Chlorination Strategies at Position 7
Direct C-H chlorination of heteroaromatic systems can be challenging due to issues with regioselectivity. For the thieno[3,4-c]pyridine system, position 7 is part of the pyridine ring and is not electronically activated for standard electrophilic substitution. Therefore, more specialized strategies are required.
One potential strategy involves directed ortho-metalation (DoM) . Drawing analogy from the functionalization of related pyrazolo[3,4-c]pyridines, the nitrogen atom of the pyridine ring can direct a strong base (e.g., a lithium amide or TMPMgCl·LiCl) to deprotonate the adjacent C-7 position. worktribe.comrsc.org The resulting organometallic intermediate can then be trapped with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, to install the chlorine atom precisely at the desired position.
An alternative, more classical approach involves the conversion of a pre-existing functional group. For instance, a thieno[3,4-c]pyridin-7(6H)-one could be synthesized first. Treatment of this pyridone precursor with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) would effectively convert the carbonyl group into a chloride. ntu.ac.ukgoogle.com
Introduction and Functionalization of Diamine Moieties at Positions 1 and 3
The introduction of amino groups at positions 1 and 3 on the thiophene ring requires careful strategic planning. These positions are analogous to the C2 and C4 positions of pyridine, which are electronically deficient and thus susceptible to nucleophilic attack. stackexchange.com
A primary strategy is nucleophilic aromatic substitution (SNAr) . This would necessitate a precursor with suitable leaving groups at the C1 and C3 positions, such as a 1,3-dichloro- or 1,3-dibromo-thieno[3,4-c]pyridine. Reaction of this dihalo-intermediate with an amine source, such as ammonia, ammonium (B1175870) hydroxide, or a protected amine equivalent like benzylamine (B48309) followed by deprotection, would lead to the displacement of the halides and the formation of the 1,3-diamine product. The presence of the electron-withdrawing pyridine ring facilitates this substitution reaction.
Modern palladium-catalyzed cross-coupling reactions offer a powerful alternative. The Buchwald-Hartwig amination could be employed on a 1,3-dihalothieno[3,4-c]pyridine precursor. worktribe.comrsc.org This method uses a palladium catalyst with a specialized ligand to couple the dihalide with an amine source, often under milder conditions and with broader substrate scope than traditional SNAr reactions. The synthesis of related thieno[2,3-b]pyridine-2,3-diamines has been reported, demonstrating the viability of such structures. osi.lv
Multi-Component Reactions and One-Pot Syntheses for Complex Thienopyridine Scaffolds
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov This approach is exceptionally valuable for building diverse and complex heterocyclic libraries.
As mentioned previously, the Gewald reaction is a cornerstone MCR for thiophene synthesis. researchgate.netstackexchange.com A one-pot process could be envisioned where a suitable pyridine-based precursor is reacted with sulfur and an activated nitrile to directly form a highly substituted 1-aminothieno[3,4-c]pyridine derivative.
While a single MCR to construct the entire this compound scaffold is unlikely, a sequential one-pot or telescoped process is feasible. For example, a three-component synthesis could first build a polysubstituted pyridine ring. nih.gov Without isolation, this intermediate could then undergo a subsequent annulation reaction to form the fused thiophene ring, leading to a complex thienopyridine scaffold in a highly convergent and efficient manner. Such strategies significantly reduce waste, save time, and can provide rapid access to complex molecular architectures. nih.gov
Chemical Reactivity and Derivative Synthesis from this compound
The reactivity of this compound is governed by its three key functional components: the chloro-substituent on the pyridine ring, the diamine groups on the thiophene ring, and the fused heterocyclic core itself. These sites offer distinct opportunities for chemical modification to synthesize a variety of derivatives.
Nucleophilic Aromatic Substitution at the Chloro-Position
The chlorine atom at the 7-position of the thieno[3,4-c]pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a common strategy for functionalizing chloro-substituted pyridine and related heterocyclic systems. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards attack by nucleophiles, facilitating the displacement of the chloride leaving group.
The general mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion. The rate and success of this reaction depend on the strength of the nucleophile and the reaction conditions.
Expected Reactivity and Potential Nucleophiles:
A wide range of nucleophiles could potentially be employed to displace the chlorine atom, leading to a diverse set of derivatives.
| Nucleophile Type | Example Nucleophile | Potential Product Structure |
| Amines | Alkylamines, Arylamines | 7-Amino-thieno[3,4-c]pyridine derivatives |
| Alcohols/Alkoxides | Sodium methoxide | 7-Methoxy-thieno[3,4-c]pyridine derivatives |
| Thiols/Thiolates | Sodium thiophenoxide | 7-(Phenylthio)-thieno[3,4-c]pyridine derivatives |
This table is illustrative and based on general principles of nucleophilic aromatic substitution on related chloropyridine systems. Specific reaction conditions would need to be empirically determined for this compound.
Transformations of the Diamine Functionality (e.g., acylation, alkylation)
The 1,3-diamine functionality on the thiophene portion of the molecule consists of primary amine groups, which are nucleophilic and can readily undergo a variety of chemical transformations.
Acylation: The amine groups can be acylated using acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction would form the corresponding amides. Depending on the stoichiometry of the acylating agent, mono- or di-acylated products could be selectively synthesized.
Alkylation: Alkylation of the diamine groups can be achieved using alkyl halides. Similar to acylation, the degree of alkylation (mono-, di-, or even tri- and tetra-alkylation to form quaternary ammonium salts) can be controlled by the reaction conditions and the amount of alkylating agent used.
Potential Transformations of the Diamine Groups:
| Reaction Type | Reagent Example | Potential Product |
| Acylation | Acetyl chloride | N,N'-(7-chlorothieno[3,4-c]pyridine-1,3-diyl)diacetamide |
| Sulfonylation | Tosyl chloride | N,N'-bis(tosyl)-7-chlorothieno[3,4-c]pyridine-1,3-diamine |
| Alkylation | Methyl iodide | N1,N1,N3,N3-tetramethyl-7-chlorothieno[3,4-c]pyridine-1,3-diamine |
| Schiff Base Formation | Benzaldehyde (B42025) | Diamine condensation product with two benzaldehyde molecules |
This table represents expected reactions based on the known chemistry of aromatic amines. The actual products and yields would depend on the specific experimental conditions.
Cross-Coupling Reactions for Further Diversification of Thienopyridine Derivatives
The chloro-substituent at the 7-position also serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the thienopyridine core.
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base can introduce new aryl or vinyl groups at the 7-position.
Sonogashira Coupling: This reaction involves the coupling of the chloro-thienopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylated derivative.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for forming carbon-nitrogen bonds, coupling the chloro-thienopyridine with a wide range of primary and secondary amines.
Heck Coupling: The coupling with alkenes, catalyzed by palladium, would introduce a vinyl substituent at the 7-position.
Potential Cross-Coupling Reactions:
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Potential Product Class |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 7-Phenyl-thieno[3,4-c]pyridine-1,3-diamine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-(Phenylethynyl)-thieno[3,4-c]pyridine-1,3-diamine |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(1,3-Diaminothieno[3,4-c]pyridin-7-yl)morpholine |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 7-Phenyl-thieno[3,4-c]pyridine-1,3-diamine |
This interactive data table outlines plausible cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is crucial for reaction success and would require experimental optimization.
Based on a comprehensive search of scientific literature and chemical databases, detailed experimental data for the specific compound “this compound” is not publicly available. As a result, it is not possible to generate a scientifically accurate article with the requested detailed research findings, data tables, and spectroscopic analysis for the following sections:
Advanced Spectroscopic and Crystallographic Characterization of 7 Chlorothieno 3,4 C Pyridine 1,3 Diamine and Its Analogues
X-ray Crystallography for Definitive Solid-State Structural Elucidation
To provide the thorough and scientifically accurate content required by the instructions, specific research that details the synthesis and characterization of this exact molecule would be necessary. Such documentation does not appear to be present in the searched repositories. Information on related thienopyridine isomers exists, but per the instructions, data on analogues cannot be used to describe the title compound.
Computational Chemistry and in Silico Modeling of 7 Chlorothieno 3,4 C Pyridine 1,3 Diamine
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are indispensable for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interactions with biological macromolecules. For 7-Chlorothieno[3,4-c]pyridine-1,3-diamine, methods like Density Functional Theory (DFT) would be employed to gain a deep understanding of its electronic landscape.
Aromaticity and Tautomerism Assessment
The fused ring system of this compound, comprising a thiophene (B33073) and a pyridine (B92270) ring, suggests a degree of aromaticity, which is a key contributor to its stability. Computational methods can quantify this property. For instance, Nucleus-Independent Chemical Shift (NICS) calculations could be performed. NICS values are typically calculated at the center of each ring; a negative value indicates aromatic character, while a positive value suggests anti-aromaticity. Given the aromatic nature of both parent pyridine and thiophene rings, it is expected that both rings in the fused system would exhibit negative NICS values, confirming their aromatic character. nih.gov
Furthermore, the presence of two amine groups on the pyridine ring introduces the possibility of tautomerism. Tautomers are structural isomers that can readily interconvert. Quantum chemical calculations are essential for determining the relative energies of different possible tautomeric forms. By calculating the Gibbs free energy of each potential tautomer, the most stable form under physiological conditions can be identified. This is critical as different tautomers can exhibit distinct biological activities and receptor binding affinities. rsc.org
Prediction of Reactive Sites and Electrophilic/Nucleophilic Character
Understanding the reactivity of this compound is fundamental for predicting its metabolic fate and potential for covalent interactions with biological targets. Computational approaches can map the molecule's reactivity.
The distribution of electron density can be visualized through the Molecular Electrostatic Potential (MEP) surface. This surface highlights regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this molecule, the nitrogen atoms of the pyridine ring and the amine groups are expected to be regions of negative potential, making them likely sites for interactions with electrophiles or for hydrogen bonding.
To quantify reactivity more precisely, Fukui functions can be calculated. schrodinger.com These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. The site most susceptible to nucleophilic attack is identified by the maximum value of the Fukui function f+, while the site most prone to electrophilic attack corresponds to the maximum value of f-. schrodinger.com This analysis can pinpoint specific atoms that are most likely to participate in chemical reactions. pku.edu.cnnih.govchemrxiv.org
Molecular Docking and Virtual Screening for Target Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, it is used to predict how a small molecule, such as this compound, might bind to the active site of a protein target. mdpi.com
The process begins with the three-dimensional structures of both the ligand (the small molecule) and the protein. If the crystal structure of a potential target protein is available, it can be used directly. Otherwise, a homology model may be constructed. Docking algorithms then explore various possible binding poses of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose. chemrevlett.com
Given that many thienopyridine derivatives are known to be kinase inhibitors, a plausible approach would be to dock this compound into the ATP-binding site of various kinases. nih.gov The results would provide insights into the potential of this compound as a kinase inhibitor and highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Virtual screening is an extension of molecular docking where a large library of compounds is computationally screened against a protein target to identify potential hits. nih.gov A library of derivatives of this compound could be virtually screened to explore structure-activity relationships and prioritize compounds for synthesis and biological testing.
Below is an illustrative table of what molecular docking results might look like for this compound against a hypothetical kinase target.
| Parameter | Value |
| Target Protein | Hypothetical Kinase XYZ |
| Binding Site | ATP-binding pocket |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | MET102, LYS54, ASP161 |
| Hydrogen Bonds | Amine group with ASP161; Pyridine N with MET102 |
| Hydrophobic Interactions | Thiophene ring with LEU35, VAL42 |
Molecular Dynamics Simulations for Ligand-Target Conformational Ensembles and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the complex and the dynamics of the binding process. nih.gov
An MD simulation would typically start with the best-docked pose of this compound in its target protein. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then proceeds for a set amount of time (typically nanoseconds), and the trajectory of the atoms is recorded.
Analysis of the MD trajectory can reveal:
Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, one can assess the stability of the binding pose.
Flexibility of the protein: The root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding.
Key interactions: The persistence of hydrogen bonds and other interactions observed in docking can be evaluated throughout the simulation.
These simulations are computationally intensive but provide a more realistic picture of the ligand-target interaction, helping to validate docking results and provide a deeper understanding of the binding mechanism. nih.govfigshare.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are built using a dataset of compounds with known activities and can then be used to predict the activity of new, untested compounds. mdpi.comnih.govnih.gov
To build a QSAR model for derivatives of this compound, a series of analogues would first need to be synthesized and their biological activity (e.g., IC50 values against a specific target) determined. researchgate.net Then, for each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP).
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build an equation that correlates the descriptors with the biological activity. researchgate.net A robust QSAR model can be a powerful tool for guiding the design of new compounds with improved potency.
The following is a hypothetical QSAR data table for a series of this compound analogues.
| Compound | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | Experimental pIC50 | Predicted pIC50 |
| Analog 1 | 2.1 | 3.5 | -6.2 | 7.5 | 7.4 |
| Analog 2 | 2.5 | 3.8 | -6.5 | 7.1 | 7.2 |
| Analog 3 | 1.8 | 3.2 | -6.0 | 7.8 | 7.7 |
| Analog 4 | 2.9 | 4.1 | -6.8 | 6.8 | 6.9 |
Advanced Chemogenomics Approaches for Off-Target Prediction and Polypharmacology
Modern drug discovery recognizes that many drugs interact with multiple targets, a phenomenon known as polypharmacology . ucsf.edu While this can sometimes lead to adverse side effects, it can also be beneficial for treating complex diseases. Chemogenomics is a field that systematically studies the interactions of all possible drugs with all potential protein targets. biorxiv.org
Computational chemogenomics approaches use large datasets of known drug-target interactions to build predictive models. These models can then be used to predict the likely targets and "off-targets" of a new compound like this compound. nih.gov This is particularly relevant for compounds that may act as kinase inhibitors, as these drugs are often promiscuous. nih.gov
By predicting the off-target profile of a compound early in the drug discovery process, potential liabilities can be identified and addressed. For example, if a compound is predicted to inhibit a kinase known to be involved in cardiac function, it could be flagged for further safety testing. Conversely, predicted off-target activities might suggest new therapeutic applications for the compound (drug repositioning). tum.de
Emerging Research Avenues and Future Perspectives for 7 Chlorothieno 3,4 C Pyridine 1,3 Diamine
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of thienopyridine derivatives is a well-explored area of chemistry, but the development of methodologies for compounds like 7-Chlorothieno[3,4-c]pyridine-1,3-diamine calls for modern approaches that prioritize efficiency, safety, and environmental sustainability. researchgate.net Traditional multi-step syntheses for heterocyclic compounds often involve harsh conditions, toxic reagents, and significant waste generation. ekb.eg Future research will likely focus on overcoming these limitations through the principles of green chemistry. researchgate.netchemijournal.com
Key strategies could include:
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often increasing product yields and purity by ensuring uniform heating. researchgate.netrasayanjournal.co.in
Solvent-Free and Mechanochemical Reactions: Conducting reactions by grinding solids together, often without any solvent, minimizes waste and can lead to the formation of unique products. ekb.egchemijournal.com This approach aligns with the goals of atom economy and reduced environmental impact.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, enhancing safety and scalability. This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.
Metal-Free Synthesis: Recent advances have demonstrated the synthesis of thieno[2,3-c]pyridine (B153571) derivatives through metal-free denitrogenative transformation reactions, avoiding the cost and toxicity associated with metal catalysts. d-nb.infonih.gov
These modern synthetic methods could significantly improve the accessibility of this compound for further research and development.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Potential Advantages for Synthesis | Key Principles |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity | Energy efficiency, process intensification |
| Mechanochemistry | Solvent-free, reduced waste, high atom economy | Waste prevention, safer chemistry |
| Flow Chemistry | Enhanced safety, scalability, precise control | Real-time analysis, process automation |
Rational Design of Highly Selective and Potent Analogues with Optimized Profiles
Rational drug design is a cornerstone of modern medicinal chemistry, enabling the targeted development of analogues with improved efficacy and selectivity. researchgate.net For a scaffold like this compound, structure-activity relationship (SAR) studies are crucial for identifying which parts of the molecule are essential for its biological activity and which can be modified to enhance its properties. nih.govnih.gov
Thienopyridine derivatives have been successfully developed as potent inhibitors of various biological targets, including protein kinases and the P2Y12 receptor. researchgate.netnih.gov For instance, research on thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase has provided valuable insights into how modifications to the core structure can influence potency and selectivity. nih.govresearchgate.net
The design of analogues of this compound would likely involve:
Substitution on the Pyridine (B92270) Ring: While the chlorine at position 7 is a key feature, exploring other substitutions could fine-tune electronic properties and target engagement.
Bioisosteric Replacement: The thiophene (B33073) ring could be replaced with other five-membered heterocycles (e.g., furan, pyrrole) to assess the importance of the sulfur atom for activity and to modulate physicochemical properties.
In silico molecular docking studies would be employed to predict how these designed analogues bind to specific protein targets, such as the ATP-binding site of a kinase, helping to prioritize the synthesis of the most promising compounds. nih.gov
Table 2: Hypothetical Analogue Design Strategy
| Modification Site | Proposed Change | Rationale | Predicted Outcome |
|---|---|---|---|
| 1,3-Diamine Groups | Mono- or di-acylation | Modulate H-bond donor/acceptor properties | Altered target binding affinity and selectivity |
| 7-Chloro Group | Replacement with -OCH3 or -CF3 | Modify electronic and steric properties | Fine-tune potency and metabolic stability |
| Thiophene Sulfur | Replacement with Oxygen (furo[3,4-c]pyridine) | Assess role of sulfur atom in binding | Potential change in biological target profile |
Advanced Mechanistic Characterization of Biological Action
Identifying the precise molecular mechanism of action is critical for the development of any new therapeutic agent. For thienopyridines, a range of biological activities has been reported. The most well-known examples, such as clopidogrel (B1663587) and prasugrel, act as antiplatelet agents by irreversibly antagonizing the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor. arizona.edunih.govoup.com Their active metabolites form a covalent bond with a cysteine residue on the receptor, preventing platelet activation and aggregation. oup.com
However, the diverse chemistry of the thienopyridine family allows for interaction with a wide array of other targets. researchgate.net Derivatives have been investigated as:
Kinase Inhibitors: Many heterocyclic compounds target the ATP-binding site of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov Thienopyridines have been specifically designed as inhibitors of VEGFR-2, a key mediator of angiogenesis. nih.govresearchgate.net
Anticancer Agents: Beyond kinase inhibition, some thienopyridine derivatives have shown potential as anticancer agents by targeting other proteins like Hsp90 or tyrosyl-DNA phosphodiesterase I (TDP1). nih.govresearchgate.net
Central Nervous System (CNS) Agents: Certain thieno[3,2-c]pyridine (B143518) derivatives have demonstrated antipsychotic potential through interactions with serotonin (B10506) and dopamine (B1211576) receptors. nih.gov
To elucidate the mechanism of this compound and its future analogues, a multi-faceted approach would be necessary, employing techniques such as broad-panel enzymatic and receptor screening, cell-based pathway analysis, and structural biology methods like X-ray crystallography to visualize compound-target interactions at the atomic level.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. mdpi.com These computational tools can be applied at every stage of the development pipeline for a novel compound like this compound. nih.govarxiv.org
Key applications include:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be trained on existing data from thienopyridine derivatives to predict the biological activity of newly designed analogues before they are synthesized. jetir.org Similarly, AI models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to identify candidates with favorable drug-like characteristics early on.
Virtual High-Throughput Screening (vHTS): AI can rapidly screen vast virtual libraries containing millions or even billions of compounds to identify molecules with a similar scaffold that are likely to bind to a specific biological target.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for desired properties, such as high potency for a target and good metabolic stability. These models can "learn" the chemical rules of thienopyridine chemistry to generate novel, synthesizable analogues.
Retrosynthesis Prediction: AI tools can propose efficient synthetic routes for complex molecules, helping chemists to plan the synthesis of promising new analogues more effectively.
Table 3: Application of AI/ML in the Optimization of Thienopyridine Analogues
| AI/ML Technique | Application in Drug Discovery | Specific Goal for Analogues |
|---|---|---|
| Supervised Learning (e.g., QSAR) | Predict biological activity and physicochemical properties | Prioritize synthesis of analogues with high predicted potency and drug-likeness |
| Virtual Screening | Identify potential hits from large compound libraries | Discover novel thienopyridine-based compounds for a specific biological target |
| Generative Models (e.g., RNNs, GANs) | Design novel molecules with desired characteristics | Create new, patentable analogues with optimized multi-parameter profiles |
Q & A
Q. What are the key structural features of 7-Chlorothieno[3,4-c]pyridine-1,3-diamine that influence its chemical reactivity?
The compound features a fused thienopyridine core with chlorine and amino substituents. The thiophene (five-membered sulfur-containing ring) and pyridine (six-membered nitrogen-containing ring) create a conjugated system, enhancing aromatic stability and electronic delocalization. The chlorine atom at position 7 acts as an electron-withdrawing group, directing electrophilic substitution reactions to specific positions. The amino groups at positions 1 and 3 contribute to hydrogen bonding and nucleophilic reactivity. The bond structure (10 aromatic bonds, 1 five-membered, and 1 six-membered ring) and substituent positions are critical for predicting reactivity in cross-coupling or functionalization reactions .
Q. What methodological approaches are recommended for synthesizing this compound?
Synthesis typically involves multi-step heterocyclic condensation. A plausible route includes:
Core formation : Cyclization of thiophene and pyridine precursors via Pd-catalyzed cross-coupling.
Chlorination : Electrophilic substitution using Cl₂ or SOCl₂ at position 3.
Amination : Nitration followed by reduction or direct nucleophilic substitution with ammonia/amines.
Key parameters include temperature control (e.g., 80–120°C for cyclization), solvent selection (e.g., DMF for polar intermediates), and catalysts (e.g., Pd(PPh₃)₄ for coupling). Purity is validated via column chromatography and recrystallization .
Q. How should researchers characterize the purity and structural integrity of this compound?
Employ a combination of spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 169.63 g/mol) and fragmentation patterns.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
- X-ray crystallography (if crystalline): Resolves bond lengths and angles, critical for validating the fused-ring system .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
Use quantum chemical methods (e.g., DFT) to simulate transition states and identify rate-limiting steps. Tools like COMSOL Multiphysics integrated with AI can predict optimal parameters (e.g., solvent polarity, catalyst loading) by analyzing energy barriers and thermodynamic favorability. Neural networks trained on analogous thienopyridine syntheses can recommend conditions for yield improvement (>80%) .
Q. How should researchers resolve contradictions between experimental data and theoretical predictions for this compound’s properties?
Re-examine assumptions : Validate computational models (e.g., QSPR) against experimental data (e.g., solubility, logP).
Cross-validation : Compare results across multiple techniques (e.g., experimental vs. DFT-calculated NMR shifts).
Adjust theoretical frameworks : Incorporate solvent effects or non-covalent interactions (e.g., hydrogen bonding) into simulations.
Iterative refinement : Use discrepancies to refine force fields or basis sets in quantum calculations .
Q. What factorial design strategies are effective for optimizing the synthesis yield of this compound?
Apply a 2³ factorial design to test three variables:
- Factors : Temperature (80°C vs. 120°C), catalyst concentration (5 mol% vs. 10 mol%), and reaction time (12h vs. 24h).
- Response : Yield (%) measured via HPLC.
Statistical analysis (ANOVA) identifies significant interactions. For example, high temperature and prolonged time may increase byproduct formation, requiring a balance. Automation tools (e.g., AI-driven reactors) enable real-time adjustment of variables .
Q. How can theoretical frameworks guide the design of experiments for studying this compound’s biological activity?
Link hypotheses to established theories:
- Electronic structure theory : Predict binding affinity to biological targets (e.g., enzymes) based on frontier molecular orbitals.
- Pharmacophore modeling : Map amino and chlorine groups as potential hydrogen bond donors/acceptors.
Design assays (e.g., enzyme inhibition) to test these predictions, using statistical thermodynamics to correlate in silico and in vitro results. Ethical approval and safety protocols (e.g., handling chlorinated compounds) must align with institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
